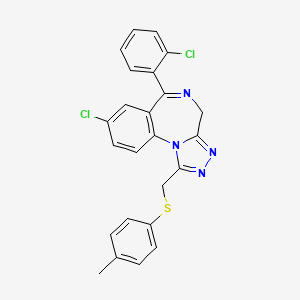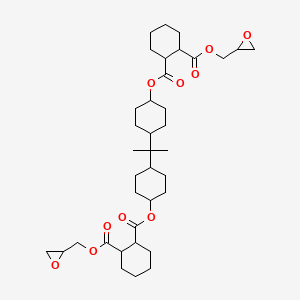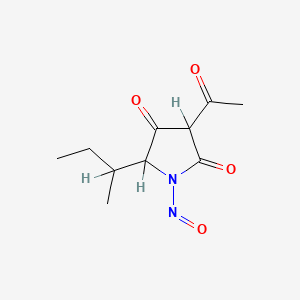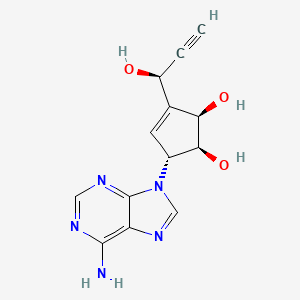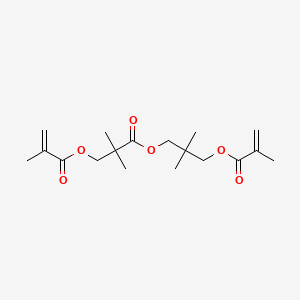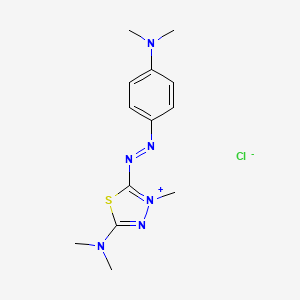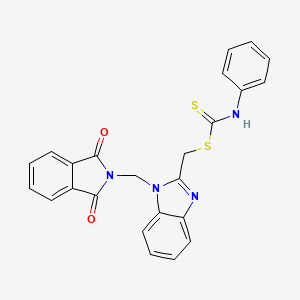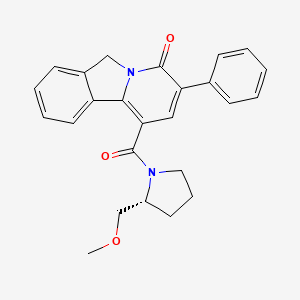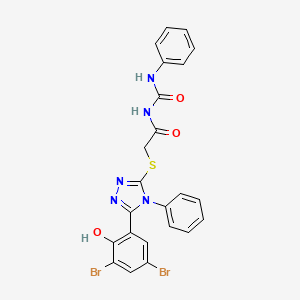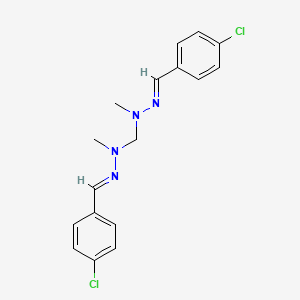
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is an organic compound with the chemical formula C7H5ClO. It is a derivative of benzaldehyde, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde can be synthesized through the oxidation of 4-chlorobenzyl alcohol . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method involves the reaction of 4-chlorotoluene with a suitable oxidizing agent.
Industrial Production Methods
In industrial settings, 4-chlorobenzaldehyde is produced on a larger scale using catalytic oxidation processes. These processes often employ catalysts such as cobalt or manganese salts to facilitate the oxidation of 4-chlorobenzyl alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to 4-chlorobenzoic acid using strong oxidizing agents.
Reduction: Reduction of 4-chlorobenzaldehyde can yield 4-chlorobenzyl alcohol.
Substitution: It reacts with nucleophiles such as benzylamine to form N-(4-chlorobenzylidenyl)benzylamine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, malononitrile.
Major Products
4-Chlorobenzoic Acid: Formed through oxidation.
4-Chlorobenzyl Alcohol: Formed through reduction.
N-(4-Chlorobenzylidenyl)benzylamine: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorine substitution.
4-Chlorobenzoic Acid: An oxidized form of 4-chlorobenzaldehyde.
4-Chlorobenzyl Alcohol: A reduced form of 4-chlorobenzaldehyde.
Uniqueness
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is unique due to its specific substitution pattern and hydrazone functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6971-99-9 |
|---|---|
Formule moléculaire |
C17H18Cl2N4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C17H18Cl2N4/c1-22(20-11-14-3-7-16(18)8-4-14)13-23(2)21-12-15-5-9-17(19)10-6-15/h3-12H,13H2,1-2H3/b20-11+,21-12+ |
Clé InChI |
VVBHWDACVPVWJK-HGEIODPWSA-N |
SMILES isomérique |
CN(/N=C/C1=CC=C(C=C1)Cl)CN(/N=C/C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CN(CN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
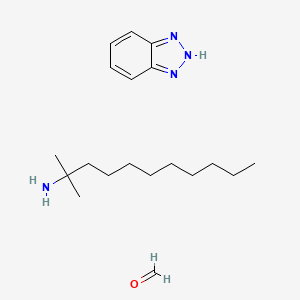
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
